molecular formula C14H13N3O3S B2417225 4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one CAS No. 300850-01-5

4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Cat. No. B2417225
CAS RN: 300850-01-5
M. Wt: 303.34
InChI Key: QPTIYIKYYRTTQG-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a complex structure, including a hexahydroquinazolinone ring, a nitrophenyl group, and a thioxo group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving condensation, cyclization, or substitution .


Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings, nitro groups, and heterocyclic structures . The orientation and conformation of these groups can significantly influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the nitrophenyl and thioxo groups. Nitrophenyl groups are electron-withdrawing and can participate in electrophilic substitution reactions . Thioxo groups can be involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a nitro group could increase the compound’s polarity and influence its solubility .

Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

A series of derivatives of 2-thioxoquinazolinone, including compounds structurally related to 4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one, have been synthesized and evaluated for antimicrobial and anticonvulsant activities. Some of these compounds demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi. Additionally, certain compounds showed potent anticonvulsant activity, as evaluated by the maximal electro shock convulsion method (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Antibacterial Activity

A study focused on the synthesis and antibacterial activity of quinazolinone derivatives, including 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli (Osarumwense, 2022).

Application in Coordination Chemistry

Mono(cyclopentadienyl)titanium(IV) derivatives with heterocyclic thioketones, including thioxoquinazolones, have been studied, showcasing the potential of such compounds in coordination chemistry. The reaction products were characterized by various analytical techniques, indicating the utility of these derivatives in chemical research (Pandey, Sengupta, & Tripathi, 1984; Pandey, Sengupta, & Tripathi, 1985).

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, nitrophenyl groups are often used in the development of enzyme inhibitors .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Nitrophenyl compounds can be irritants and may pose health risks if inhaled, ingested, or contacted with the skin .

Future Directions

Future research could explore the compound’s potential uses in various fields, such as medicinal chemistry or material science .

properties

IUPAC Name

4-(3-nitrophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-11-6-2-5-10-12(11)13(16-14(21)15-10)8-3-1-4-9(7-8)17(19)20/h1,3-4,7,13H,2,5-6H2,(H2,15,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTIYIKYYRTTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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